molecular formula C15H13N3O4S B10918376 Methyl 1-ethyl-7-(furan-2-yl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Methyl 1-ethyl-7-(furan-2-yl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B10918376
M. Wt: 331.3 g/mol
InChI Key: OIJOFINVLINHTE-UHFFFAOYSA-N
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Description

METHYL 1-ETHYL-7-(2-FURYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a heterocyclic compound that features a complex structure with multiple functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 1-ETHYL-7-(2-FURYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine core.

    Introduction of the Furyl Group: The furyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.

    Functional Group Modifications:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to minimize waste and environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The furyl and pyrimidine rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydride) are employed under various conditions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

METHYL 1-ETHYL-7-(2-FURYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

  • METHYL 1-ETHYL-7-(2-THIENYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
  • METHYL 1-ETHYL-7-(2-PHENYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Comparison:

  • Structural Differences: The primary difference lies in the substituent on the pyrimidine ring (furyl vs. thienyl vs. phenyl).
  • Biological Activity: These structural variations can lead to differences in biological activity, with each compound potentially exhibiting unique pharmacological profiles.
  • Chemical Reactivity: The different substituents can also influence the chemical reactivity and stability of the compounds, affecting their suitability for various applications.

This detailed article provides a comprehensive overview of METHYL 1-ETHYL-7-(2-FURYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C15H13N3O4S

Molecular Weight

331.3 g/mol

IUPAC Name

methyl 1-ethyl-7-(furan-2-yl)-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C15H13N3O4S/c1-3-18-12-11(13(19)17-15(18)23)8(14(20)21-2)7-9(16-12)10-5-4-6-22-10/h4-7H,3H2,1-2H3,(H,17,19,23)

InChI Key

OIJOFINVLINHTE-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=CC(=N2)C3=CC=CO3)C(=O)OC)C(=O)NC1=S

Origin of Product

United States

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